REACTION_CXSMILES
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[F:1][C:2]1[CH:3]=[C:4]([B:10]([OH:12])[OH:11])[CH:5]=[CH:6][C:7]=1[C:8]#[N:9].O[C:14]([C:17](O)([CH3:19])[CH3:18])([CH3:16])[CH3:15]>C1CCCCC1>[F:1][C:2]1[CH:3]=[C:4]([B:10]2[O:12][C:17]([CH3:19])([CH3:18])[C:14]([CH3:16])([CH3:15])[O:11]2)[CH:5]=[CH:6][C:7]=1[C:8]#[N:9]
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Name
|
|
Quantity
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9.2 kg
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Type
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reactant
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Smiles
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FC=1C=C(C=CC1C#N)B(O)O
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Name
|
|
Quantity
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150 L
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Type
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solvent
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Smiles
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C1CCCCC1
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Name
|
|
Quantity
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13.2 kg
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Type
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reactant
|
Smiles
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OC(C)(C)C(C)(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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40 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the resulting reaction mixture
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Type
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TEMPERATURE
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Details
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the reaction mixture was cooled down to room temperature
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Type
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WASH
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Details
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before being washed with water (2×75 L)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was then dried over magnesium sulfate (MgSO4)
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Type
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CONCENTRATION
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Details
|
concentrated under the reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C#N)C=CC(=C1)B1OC(C(O1)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.8 kg | |
YIELD: PERCENTYIELD | 85.6% | |
YIELD: CALCULATEDPERCENTYIELD | 85.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |